molecular formula C16H16N4S B12139923 4-Methyl-3-[(3-methylphenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole

4-Methyl-3-[(3-methylphenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole

Cat. No.: B12139923
M. Wt: 296.4 g/mol
InChI Key: KGAKDRBNAZTLRJ-UHFFFAOYSA-N
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Description

4-Methyl-3-[(3-methylphenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole is a heterocyclic compound featuring a 1,2,4-triazole core substituted at three positions:

  • Position 4: A methyl group, enhancing steric stability.
  • Position 5: A 2-pyridyl group, introducing nitrogen-based polarity and hydrogen-bonding capability.

This compound is structurally tailored for applications in medicinal chemistry and materials science, leveraging the triazole core’s versatility in binding to biological targets or metal ions.

Properties

Molecular Formula

C16H16N4S

Molecular Weight

296.4 g/mol

IUPAC Name

2-[4-methyl-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C16H16N4S/c1-12-6-5-7-13(10-12)11-21-16-19-18-15(20(16)2)14-8-3-4-9-17-14/h3-10H,11H2,1-2H3

InChI Key

KGAKDRBNAZTLRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NN=C(N2C)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-[(3-methylphenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole can be achieved through several synthetic routes. One common method involves the reaction of 4-methyl-3-methylthio-5-(3-pyridyl)-1,2,4-triazole with appropriate reagents under controlled conditions . The reaction typically requires the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-[(3-methylphenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents and conditions used.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

4-Methyl-3-[(3-methylphenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-3-[(3-methylphenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues

A. 3-{[4-(tert-Butyl)phenyl]methylthio}-4-prop-2-enyl-5-(2-pyridyl)-1,2,4-triazole ()

  • Key Differences :
    • Position 4: Prop-2-enyl (allyl) instead of methyl.
    • Position 3: 4-(tert-Butyl)phenyl vs. 3-methylphenyl.
  • Allyl substitution at position 4 may alter conformational flexibility .

B. 3,5-Bis(4-pyridyl)-4H-1,2,4-triazole ()

  • Key Differences :
    • Position 5: 4-Pyridyl instead of 2-pyridyl.
    • Position 3: Lacks the (3-methylphenyl)methylthio group.
  • Impact : The 4-pyridyl group’s nitrogen orientation may improve metal coordination, as seen in corrosion inhibition studies (89.1% efficiency) . The absence of the thioether moiety reduces lipophilicity, favoring aqueous applications.

C. 5-(6-Chloropyridin-3-yl methyl)-4-phenyl-1,2,4-triazole-3-thiol ()

  • Key Differences :
    • Position 5: 6-Chloropyridin-3-yl vs. 2-pyridyl.
    • Position 3: Thiol (-SH) vs. methylthio (-SCH2-).
  • The thiol group offers redox activity but lower stability compared to thioethers .
Functional Comparisons
Compound Name Position 3 Substitution Position 5 Substitution Notable Activity/Property Reference
Target Compound (3-Methylphenyl)methylthio 2-Pyridyl N/A (Inferred lipophilicity) N/A
3,5-Bis(4-pyridyl)-4H-1,2,4-triazole None 4-Pyridyl 89.1% corrosion inhibition
5-Amino-3-methylthio-1,2,4-triazole Methylthio None 82% inhibition (corrosion)
3,5-Di(m-tolyl)-4-amino-1,2,4-triazole m-Tolyl None 24% inhibition (corrosion)

Key Observations :

  • Pyridyl vs. Phenyl : Pyridyl substituents (e.g., 2-pyridyl, 4-pyridyl) enhance corrosion inhibition and metal-binding due to nitrogen lone pairs .
  • Thioether vs. Thiol : Thioethers (e.g., -SCH2-) offer greater stability than thiols (-SH), critical for prolonged biological or chemical activity .
  • Steric Effects : Bulky groups like tert-butyl () or 3-methylphenyl improve hydrophobicity but may hinder target binding .

Biological Activity

4-Methyl-3-[(3-methylphenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole is a synthetic compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for 4-Methyl-3-[(3-methylphenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole is C14H14N4SC_{14}H_{14}N_4S. The structure consists of a triazole ring substituted with a methyl group, a pyridine moiety, and a thioether linkage. This unique structure contributes to its biological activity.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of triazole derivatives. For instance, compounds similar to 4-Methyl-3-[(3-methylphenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole have shown effectiveness against various bacterial strains and fungi.

  • Case Study : A study found that triazole derivatives exhibited significant antifungal activity against Candida albicans with minimum inhibitory concentrations (MIC) ranging from 1 to 8 µg/mL. This suggests that modifications in the triazole structure can enhance antifungal potency.

Antiviral Activity

Triazoles have been investigated for their antiviral properties. Research indicates that certain triazole derivatives can inhibit viral replication.

  • Research Finding : A derivative with a similar structure was tested against HIV and showed an IC50 value of 0.15 µM, indicating potent antiviral activity. This highlights the potential of triazoles in developing antiviral therapies.

Anti-inflammatory Activity

Triazoles are also recognized for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines.

  • Research Finding : In vitro studies revealed that compounds containing the triazole ring could reduce the secretion of TNF-alpha and IL-6 in activated macrophages by up to 70%, demonstrating significant anti-inflammatory potential.

The biological activity of 4-Methyl-3-[(3-methylphenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole can be attributed to several mechanisms:

  • Enzyme Inhibition : Many triazoles act as enzyme inhibitors, particularly targeting cytochrome P450 enzymes involved in steroid synthesis.
  • Receptor Modulation : Some derivatives may modulate receptors related to inflammation and immune response.
  • DNA/RNA Interaction : The compound may interfere with nucleic acid synthesis in pathogens.

Data Summary

Activity TypeExample Study/ReferenceIC50/MIC Values
AntifungalStudy on Candida albicansMIC: 1-8 µg/mL
AntiviralHIV inhibition studyIC50: 0.15 µM
Anti-inflammatoryMacrophage cytokine secretion studyReduction: ~70%

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